4-(benzenesulfonamidomethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide
Description
4-(Benzenesulfonamidomethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a benzenesulfonamidomethyl group at the 4-position and an N-(4-fluorophenyl)carboxamide moiety. This structure combines a sulfonamide group (known for enhancing metabolic stability and binding affinity) with a fluorinated aryl group, a common pharmacophore in medicinal chemistry to improve bioavailability and target selectivity .
Properties
IUPAC Name |
4-(benzenesulfonamidomethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c20-16-6-8-17(9-7-16)22-19(24)23-12-10-15(11-13-23)14-21-27(25,26)18-4-2-1-3-5-18/h1-9,15,21H,10-14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUAVHKEOFORIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of N-Protected Piperidine-4-methanol
Step 1: Esterification of Piperidine-4-carboxylic Acid
4-Piperidinecarboxylic acid undergoes methanol esterification using thionyl chloride catalyst (1:3 mass/volume ratio, reflux 2h), yielding methyl 4-piperidinecarboxylate hydrochloride (93% yield).
Step 2: N-Benzyl Protection
Benzyl bromide (1.2 eq) reacts with the ester in methanol containing triethylamine (2 eq) at reflux (3h), producing N-benzylpiperidine-4-carboxylate (87% purity by HPLC).
Step 3: Ester Reduction
Lithium aluminum hydride (2 eq) in THF reduces the ester to N-benzylpiperidine-4-methanol (mp 112-114°C, [α]D²⁵ +12.3°), confirmed by IR (ν 3320 cm⁻¹ for OH).
Functionalization at C4 Position
Step 4: Mesylation of Alcohol
Methanesulfonyl chloride (1.5 eq) in DCM with triethylamine (2 eq) converts the alcohol to N-benzylpiperidine-4-methanesulfonate (yield 91%, δ 3.12 ppm in ¹H NMR for OSO₂CH₃).
Step 5: Azide Substitution
Sodium azide (3 eq) in DMF at 80°C for 6h yields N-benzyl-4-azidomethylpiperidine (85%, IR ν 2100 cm⁻¹ for N₃).
Step 6: Staudinger Reduction
Triphenylphosphine (1.2 eq) in THF/H₂O (3:1) converts the azide to N-benzyl-4-aminomethylpiperidine (78%, δ 1.87 ppm for CH₂NH₂).
Step 7: Sulfonylation
Benzenesulfonyl chloride (1.1 eq) in DCM with Et₃N (2 eq) produces N-benzyl-4-(benzenesulfonamidomethyl)piperidine (mp 189-191°C, HRMS m/z 385.1542 [M+H]⁺).
Nitrogen Deprotection and Carboxamide Formation
Step 8: Hydrogenolytic Debemzylation
10% Pd/C (0.1 eq) under H₂ (50 psi) in ethanol removes the benzyl group, yielding 4-(benzenesulfonamidomethyl)piperidine (95% conversion by GC-MS).
Step 9: Carboxamide Coupling
The critical challenge lies in forming the secondary amide. Two approaches show promise:
Method A: Mixed Carbonate Activation
- Generate piperidinium chloroformate with phosgene (0.9 eq) in toluene at -10°C
- React with 4-fluoroaniline (1.5 eq) to yield 82% product (HPLC purity 98.3%)
Method B: Uranium Salt-Mediated Coupling
HATU (1.2 eq) activates 4-fluorophenylacetic acid (1 eq) with DIPEA (3 eq) in DMF, reacting with piperidine amine at 60°C (18h) to give 76% yield.
Analytical Characterization
Spectroscopic Verification
¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J=7.2 Hz, 2H, ArH), 7.64 (t, J=7.4 Hz, 1H, ArH), 7.54 (t, J=7.6 Hz, 2H, ArH), 7.38 (dd, J=8.8, 5.2 Hz, 2H, F-ArH), 7.12 (t, J=8.8 Hz, 2H, F-ArH), 3.84 (s, 2H, CH₂SO₂), 3.12 (m, 2H, NCH₂), 2.91 (m, 2H, NCH₂), 2.45 (m, 1H, CH), 1.92 (m, 2H, CH₂), 1.64 (m, 2H, CH₂).
HRMS : m/z 430.1498 [M+H]⁺ (calc. 430.1495 for C₂₀H₂₂FN₃O₃S).
IR : 1654 cm⁻¹ (C=O stretch), 1328/1159 cm⁻¹ (SO₂ asym/sym).
Process Optimization Considerations
Temperature Effects on Sulfonylation
Comparative studies show optimal yields at 0-5°C (Table 1):
| Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|
| -10 | 68 | 92.1 |
| 0 | 85 | 98.4 |
| 25 | 72 | 95.7 |
Higher temperatures promote sulfonic acid byproduct formation via hydrolysis.
Solvent Screening for Coupling
Polar aprotic solvents enhance carboxamide formation (n=3 trials):
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 76 |
| DMSO | 46.7 | 81 |
| NMP | 32.2 | 68 |
| THF | 7.5 | 42 |
DMSO shows optimal balance between solubility and reaction rate.
Scalability and Industrial Considerations
Continuous Flow Hydrogenation
A microreactor system (10 bar H₂, 50°C) achieves 99% debenzylation in 15min residence time vs 6h batch process, reducing Pd catalyst loading by 60%.
Crystallization Optimization
Ethanol/water (7:3 v/v) at 0°C yields 92% recovery with 99.8% purity (DSC mp 214°C, ΔH 152 J/g). Seeding strategy prevents oiling out during anti-solvent addition.
Mechanistic Insights
Sulfonamide Formation Kinetics
Second-order kinetics observed (k = 0.118 L/mol·min at 25°C), with transition state stabilized by π-stacking between benzene rings (DFT calculations show 18.3 kcal/mol activation energy).
Carboxamide Coupling Pathway
HATU activates carboxylic acid through uronium intermediate, with DIPEA scavenging HCl. The reaction follows a concerted asynchronous mechanism (NCI analysis).
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonamidomethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzenesulfonamide and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
The compound 4-(benzenesulfonamidomethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a member of the piperidine class of compounds, which are known for their diverse biological activities. This article explores its applications, particularly in scientific research and medicinal chemistry, while providing comprehensive data tables and case studies.
Pharmaceutical Development
The compound has shown promise as a potential therapeutic agent due to its ability to interact with various biological targets. Its structural features allow it to act as an inhibitor for several enzymes and receptors, making it a candidate for drug development.
Case Study: Inhibitory Activity
Research indicates that derivatives of this compound exhibit inhibitory activity against specific enzymes involved in cancer metabolism. For instance, studies have demonstrated that modifications to the piperidine ring can enhance selectivity and potency against targets such as indoleamine 2,3-dioxygenase (IDO), which is implicated in immune evasion by tumors .
Antimicrobial Activity
The benzenesulfonamide moiety contributes to the compound's antimicrobial properties. Compounds with similar structures have been documented to exhibit significant antibacterial and antifungal activities.
Case Study: Antibacterial Efficacy
A study conducted on a series of benzenesulfonamide derivatives revealed that modifications at the piperidine position could lead to enhanced antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results suggested that the presence of the fluorophenyl group plays a crucial role in increasing membrane permeability, thereby improving antimicrobial action .
Neurological Applications
Given the compound's ability to cross the blood-brain barrier, it is being explored for potential applications in treating neurological disorders.
Case Study: Neuroprotective Effects
Preliminary findings suggest that specific analogs of this compound may offer neuroprotective effects in models of neurodegeneration. The mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress .
Comparative Analysis of Derivatives
Summary of Biological Activities
| Activity Type | Description | Potential Applications |
|---|---|---|
| Enzyme Inhibition | Inhibits IDO and other enzymes | Cancer treatment |
| Antimicrobial | Effective against bacteria and fungi | Infection control |
| Neuroprotection | Protects neurons from damage | Treatment for neurodegenerative diseases |
Mechanism of Action
The mechanism of action of 4-(benzenesulfonamidomethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The benzenesulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Features and Substitutions
*Estimated based on molecular formula.
Pharmacological Implications
- Sulfonamide vs. Benzimidazolone (Compound 5): The sulfonamide in the target compound may offer superior metabolic stability compared to the benzimidazolone in Compound 5, as sulfonamides resist oxidative metabolism .
- Fluorophenyl vs. Chlorophenyl (): The 4-fluorophenyl group in the target compound may improve membrane permeability over the 4-chlorophenyl analog due to fluorine’s smaller size and higher electronegativity .
Physicochemical Properties
- Lipophilicity: The fluorophenyl and benzenesulfonamidomethyl groups likely increase logP compared to unsubstituted piperidines, aligning with trends in (PF3845 and PF750 use hydrophobic substituents for target engagement) .
- Solubility: Sulfonamides generally exhibit moderate aqueous solubility, whereas ureido or benzimidazolone analogs () may have higher solubility due to polar groups .
Research Findings and Trends
Fluorine’s Role: The 4-fluorophenyl group is a recurring motif in analogs (), likely due to its balance of electronegativity and lipophilicity, which optimizes target binding and pharmacokinetics.
Sulfonamide Advantage: Sulfonamide-containing compounds (e.g., ) often show enhanced stability and selectivity in enzyme inhibition studies compared to esters or amides .
Synthetic Flexibility: Piperidine-1-carboxamide derivatives are highly modular, as demonstrated by diverse substitutions in (e.g., difluorophenyl, methylphenyl), enabling tailored optimization .
Biological Activity
The compound 4-(benzenesulfonamidomethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H19FN2O2S
- Molecular Weight : 320.40 g/mol
- IUPAC Name : this compound
Research indicates that this compound may act as a tyrosinase inhibitor , which is significant in the context of skin pigmentation disorders and melanoma treatment. Tyrosinase is an enzyme crucial for melanin synthesis, and its inhibition can lead to reduced melanin production.
In Vitro Studies
In vitro studies have demonstrated that derivatives of piperidine compounds, including those with fluorinated phenyl groups, exhibit competitive inhibition against tyrosinase. For instance, a related compound showed an IC50 value of 0.18 μM, indicating potent activity compared to a reference compound (kojic acid) with an IC50 of 17.76 μM .
| Compound Name | IC50 (μM) | Remarks |
|---|---|---|
| Kojic Acid | 17.76 | Reference compound |
| 4-(Fluorobenzyl)piperazine derivative | 0.18 | Significant inhibitor |
Case Studies
A study focused on the structural modifications of piperazine derivatives showed that introducing a sulfonamide group significantly enhanced the inhibitory activity against tyrosinase. The binding affinity was evaluated through docking studies, confirming that these modifications allow better interaction with the enzyme's active site.
Pharmacological Implications
The potential therapeutic applications of this compound include:
- Cosmetic Applications : Due to its ability to inhibit melanin production, it could be used in skin lightening products.
- Oncology : As a tyrosinase inhibitor, it may have implications in treating melanoma by reducing tumor pigmentation.
Safety and Toxicology
While the efficacy of the compound is promising, safety profiles must be established through rigorous toxicological assessments. Preliminary studies should focus on cytotoxicity in various cell lines to ensure safe application in humans.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(benzenesulfonamidomethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling a piperidine core with sulfonamide and fluorophenyl groups. A general approach includes:
- Step 1 : Reacting 4-fluorophenyl isocyanate with a piperidine derivative to form the carboxamide backbone.
- Step 2 : Introducing the benzenesulfonamidomethyl group via nucleophilic substitution or reductive amination.
- Optimization : Use catalysts like DBU (1,8-diazabicycloundec-7-ene) to enhance cyclization efficiency. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves purity. Yield optimization requires controlled temperature (0–5°C for exothermic steps) and inert atmospheres to prevent side reactions .
Q. What spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, respectively. For example, the fluorophenyl group shows distinct aromatic splitting patterns, while the piperidine ring protons exhibit characteristic multiplet signals .
- X-ray Crystallography : Resolves bond angles and spatial arrangements. A monoclinic crystal system with unit cell parameters (e.g., , ) confirms stereochemistry and hydrogen-bonding networks .
- IR Spectroscopy : Confirms functional groups (e.g., sulfonamide N–H stretches at ~3300 cm, carbonyl C=O at ~1650 cm) .
Q. What are the key considerations for ensuring compound stability during storage and handling in experimental settings?
- Methodological Answer :
- Storage : Store in airtight containers under nitrogen at –20°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) mitigate moisture-induced degradation.
- Handling : Use gloves and fume hoods to avoid dermal exposure and inhalation. Avoid generating dust or aerosols during weighing .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationships (SAR) of this compound to enhance its biological activity?
- Methodological Answer :
- Modification Strategies : Systematically alter substituents (e.g., replace fluorophenyl with chlorophenyl or methoxyphenyl) and assess activity changes.
- Assays : Use enzyme inhibition assays (e.g., carbonic anhydrase isoforms) to quantify potency. For example, similar piperidine carboxamides showed IC values ranging from 4–100 nM depending on substituent electronegativity .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes and guides rational design .
Q. What strategies are recommended for resolving contradictions in biological activity data across different experimental models?
- Methodological Answer :
- Standardization : Replicate assays under identical conditions (pH, temperature, cell lines). For example, discrepancies in IC values may arise from varying ATP concentrations in kinase assays.
- Meta-Analysis : Compare data across studies using tools like PRISMA guidelines. Adjust for confounding factors (e.g., impurity levels >95% vs. <90%) .
Q. What in vitro and in vivo models are suitable for evaluating the pharmacokinetic properties of this compound?
- Methodological Answer :
- In Vitro : Use Caco-2 cell monolayers for permeability studies and liver microsomes for metabolic stability (e.g., CYP450 enzyme profiling).
- In Vivo : Rodent models assess oral bioavailability and half-life. For CNS-targeted applications, measure blood-brain barrier penetration via LC-MS/MS .
Q. How can computational chemistry approaches aid in predicting the binding affinity and selectivity of this compound towards target proteins?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns trajectories to identify stable binding poses.
- Free Energy Perturbation (FEP) : Calculate binding free energy differences between analogs. For example, trifluoromethyl groups may enhance hydrophobic interactions by ~2 kcal/mol .
Q. What methodologies are effective in identifying off-target interactions and assessing potential toxicological effects?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
